molecular formula C31H52O2 B11717633 Cholestenyl butyrate

Cholestenyl butyrate

Cat. No.: B11717633
M. Wt: 456.7 g/mol
InChI Key: CKDZWMVGDHGMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesteryl butyrate is a chemical compound formed by the esterification of butyric acid with cholesterol. This compound combines the properties of both cholesterol and butyrate, altering its solubility and interaction with biological membranes .

Preparation Methods

Cholesteryl butyrate can be synthesized using the microemulsion method. This involves the preparation of solid lipid nanoparticles (SLNs) containing cholesteryl butyrate. The SLNs are typically spherical with an average diameter of around 80 nm . The microemulsion method is favored for its ability to produce nanoparticles with uniform size and shape, which are essential for consistent drug delivery .

Chemical Reactions Analysis

Cholesteryl butyrate undergoes various chemical reactions, including hydrolysis, which releases butyric acid and cholesterol. This hydrolysis can be catalyzed by enzymes such as esterases. The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation of cholesteryl butyrate can lead to the formation of cholesteryl butyrate hydroperoxide .

Comparison with Similar Compounds

Cholesteryl butyrate is similar to other cholesterol esters, such as cholesteryl oleate and cholesteryl linoleate. its unique combination of cholesterol and butyric acid gives it distinct properties, particularly in drug delivery applications. Unlike other cholesterol esters, cholesteryl butyrate can release butyric acid, which has specific biological activities, including HDAC inhibition and anti-inflammatory effects . This makes cholesteryl butyrate a valuable compound for targeted drug delivery and therapeutic applications.

Similar Compounds

  • Cholesteryl oleate
  • Cholesteryl linoleate
  • Cholesteryl stearate

These compounds share structural similarities with cholesteryl butyrate but differ in their fatty acid components, leading to variations in their biological activities and applications .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDZWMVGDHGMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862107
Record name Cholest-5-en-3-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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